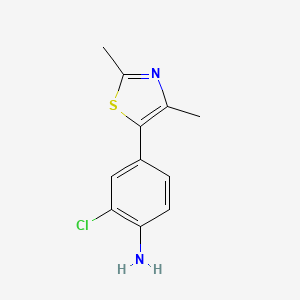![molecular formula C12H14O2 B13870004 [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol](/img/structure/B13870004.png)
[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol: is an organic compound that features a phenyl group substituted with a methanol group and a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol typically involves the reaction of a phenylmethanol derivative with a dihydropyran compound. One common method is the reaction of benzyl alcohol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the final compound in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol or toluene derivatives.
Substitution: Nitrobenzene, bromobenzene, or benzenesulfonic acid derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in studies to understand the interactions of phenylmethanol derivatives with biological systems, including enzyme inhibition and receptor binding studies.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl and dihydropyran rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Benzyl Alcohol: Similar in structure but lacks the dihydropyran ring.
3,4-Dihydro-2H-pyran: Contains the dihydropyran ring but lacks the phenylmethanol group.
Phenylmethanol: Contains the phenylmethanol group but lacks the dihydropyran ring.
Uniqueness: [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol is unique due to the presence of both the phenylmethanol group and the dihydropyran ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol |
InChI |
InChI=1S/C12H14O2/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-14-12/h1-2,5-7,13H,3-4,8-9H2 |
InChI Key |
SFLHWNINKCJSIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(OC1)C2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


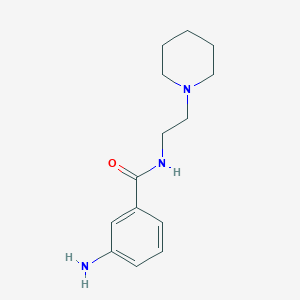
![3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid](/img/structure/B13869924.png)
![6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869935.png)
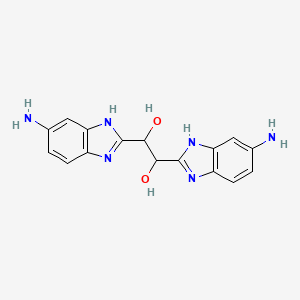
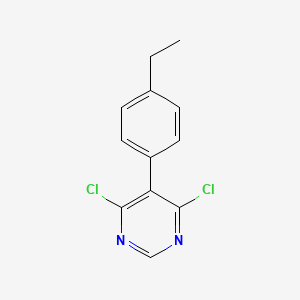
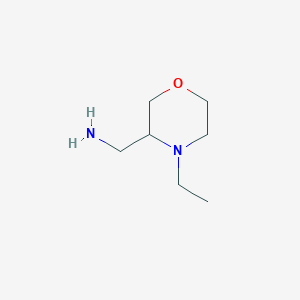
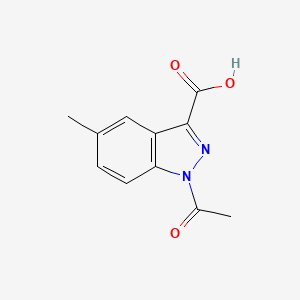
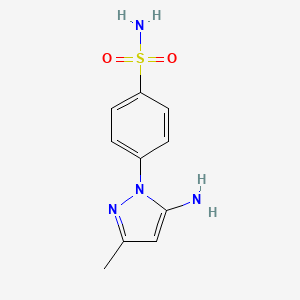
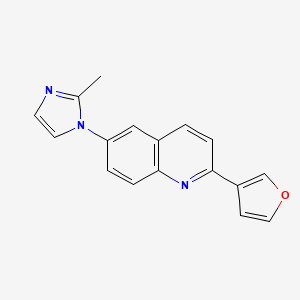
![Tert-butyl 1,4-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13869977.png)
![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13869979.png)
![Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate](/img/structure/B13869983.png)
